1,3-Bis(2,4-dimethoxyphenyl)propane-1,3-dione
Description
Properties
IUPAC Name |
1,3-bis(2,4-dimethoxyphenyl)propane-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20O6/c1-22-12-5-7-14(18(9-12)24-3)16(20)11-17(21)15-8-6-13(23-2)10-19(15)25-4/h5-10H,11H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWBFJDUJUZGKQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)CC(=O)C2=C(C=C(C=C2)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32140-93-5 | |
| Record name | 1,3-Di-(2,4-dimethoxyphenyl)-1,3-propanedione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032140935 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Preparation Methods
Reaction Overview
The most widely documented method involves a two-stage Claisen condensation using ethyl 3,4-dimethoxybenzoate and 3-(3,4-dimethoxyphenyl)-5-(3-fluorophenyl)isoxazole. This approach leverages sodium hydride (NaH) as a base in a tetrahydrofuran (THF)/dimethyl sulfoxide (DMSO) solvent system under inert atmosphere.
Detailed Procedure
- Base Activation : A 60% suspension of NaH in mineral oil (0.4 g, 10 mmol) is washed with petroleum benzin to remove impurities. Anhydrous DMSO (10 mL) is added, followed by THF (5 mL) after 30 minutes of stirring under argon.
- Ester Activation : Ethyl 3,4-dimethoxybenzoate (2.1 g, 10 mmol) is introduced at 10–15°C, initiating enolate formation.
- Nucleophilic Attack : 3-(3,4-Dimethoxyphenyl)-5-(3-fluorophenyl)isoxazole is added dropwise at 10–20°C, facilitating diketone formation via sequential acyl transfer.
Key Parameters
| Parameter | Value/Description |
|---|---|
| Temperature Range | 10–20°C |
| Reaction Time | 4–6 hours |
| Yield | 99% |
| Solvent System | THF:DMSO (1:2 v/v) |
| Workup | Aqueous extraction, chromatography |
This method achieves near-quantitative yields due to the high electrophilicity of the isoxazole intermediate.
Aldol Condensation Adaptations
Modified Aldol Pathway
A related strategy employs aldol condensation between 2,4-dimethoxybenzaldehyde and acetone, inspired by methodologies for curcuminoid derivatives. While the original study used 2,5-dimethoxybenzaldehyde, substitution with 2,4-dimethoxybenzaldehyde follows analogous mechanistic principles.
Reaction Mechanism
- Base-Catalyzed Enolate Formation : Sodium hydroxide (NaOH) deprotonates acetone, generating a resonance-stabilized enolate.
- Nucleophilic Addition : The enolate attacks the carbonyl carbon of 2,4-dimethoxybenzaldehyde.
- Dehydration : Subsequent elimination of water yields the α,β-unsaturated diketone.
Optimization Data
| Condition | Effect on Yield |
|---|---|
| NaOH Concentration | 10–15% (w/v) optimal |
| Molar Ratio (Aldehyde:Acetone) | 2:1 |
| Temperature | 60–80°C |
| Solvent | Ethanol/water (3:1) |
| Typical Yield | 60–82% |
This route is less efficient than the Claisen method but offers scalability for industrial applications.
Aerobic Oxidation of Diol Precursors
Diol Intermediate Synthesis
A third approach involves synthesizing 1-(3,4-dimethoxyphenyl)-2-(2-methoxyphenoxy)propane-1,3-diol via literature procedures, followed by oxidation to the diketone.
Oxidation Protocol
Performance Metrics
| Metric | Value |
|---|---|
| Oxidation Yield | 85–90% |
| Diastereomer Ratio (dr) | 98:2 (retained from diol) |
| Purity Post-Workup | >95% (HPLC) |
Comparative Analysis of Methodologies
Efficiency and practicality
| Method | Yield | Cost | Scalability |
|---|---|---|---|
| Claisen Condensation | 99% | High | Moderate |
| Aldol Route | 60–82% | Low | High |
| Oxidation | 85–90% | Medium | Limited |
The Claisen method excels in yield but requires anhydrous conditions and specialized intermediates. The aldol route is more accessible but necessitates rigorous pH control.
Chemical Reactions Analysis
1,3-Bis(2,4-dimethoxyphenyl)propane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions typically yield alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1,3-Bis(2,4-dimethoxyphenyl)propane-1,3-dione has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1,3-Bis(2,4-dimethoxyphenyl)propane-1,3-dione involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes, affecting metabolic pathways. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
1,3-Bis(2,4-dimethoxyphenyl)propane-1,3-dione can be compared with similar diketones such as:
1,3-Bis(4-methoxyphenyl)-1,3-propanedione: Similar structure but different substitution pattern on the aromatic rings.
1,2-Bis(3,4-dimethoxyphenyl)propane-1,3-diol: Contains hydroxyl groups instead of ketone groups, leading to different chemical properties and applications.
Biological Activity
1,3-Bis(2,4-dimethoxyphenyl)propane-1,3-dione (commonly referred to as bis-DMPD) is an organic compound characterized by its diketone structure and the presence of two 2,4-dimethoxyphenyl groups. Its molecular formula is C19H20O6. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article provides a comprehensive overview of the biological activity of bis-DMPD, supported by relevant research findings and case studies.
The synthesis of bis-DMPD typically involves an aldol condensation reaction between 2,4-dimethoxybenzaldehyde and acetone in the presence of a base such as sodium hydroxide. The reaction can be summarized as follows:
This method yields good quantities of the diketone and highlights its potential for further functionalization in various applications.
Antimicrobial Activity
Research indicates that bis-DMPD exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against a range of bacterial strains. For instance, it has shown activity against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential. The mechanism behind this activity is believed to involve enzyme inhibition that disrupts metabolic processes in microbial cells.
Anticancer Properties
Bis-DMPD has also been investigated for its anticancer effects. Studies have reported that it can induce apoptosis in cancer cell lines through the inhibition of specific enzymes involved in cell proliferation pathways. For example, bis-DMPD has been shown to inhibit the activity of certain kinases, which play crucial roles in cancer cell survival and growth.
Case Study:
In a study involving human breast cancer cell lines (MDA-MB-231), treatment with bis-DMPD resulted in a dose-dependent decrease in cell viability. The study reported an IC50 value of approximately 20 µM after 48 hours of treatment, indicating potent anticancer activity.
The biological activity of bis-DMPD is primarily attributed to its ability to interact with specific molecular targets within cells. It acts as an enzyme inhibitor, which can lead to altered metabolic pathways. The following table summarizes some key enzymes affected by bis-DMPD:
| Enzyme | Effect | Biological Implication |
|---|---|---|
| Cyclin-dependent kinases (CDKs) | Inhibition | Disruption of cell cycle progression |
| Protein kinase B (AKT) | Inhibition | Induction of apoptosis in cancer cells |
| Phosphoinositide 3-kinase (PI3K) | Inhibition | Reduced survival signaling in tumor cells |
Research Findings
Recent studies have focused on elucidating the structure-activity relationship (SAR) of bis-DMPD and its analogs. Variations in substitution patterns on the aromatic rings significantly influence biological activity. For instance, compounds with additional hydroxyl groups have shown enhanced anticancer properties compared to their methoxy counterparts.
Comparative Analysis with Similar Compounds
The following table compares bis-DMPD with structurally similar diketones:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 1,3-Bis(4-methoxyphenyl)-1,3-propanedione | Similar diketone structure but different substituents | Different biological activity profile |
| 1,2-Bis(3,4-dimethoxyphenyl)propane-1,3-diol | Contains hydroxyl groups instead of ketones | Exhibits different reactivity and solubility |
| 3-(2',4'-dihydroxyphenyl)-propane | Hydroxyl substitutions lead to distinct properties | Potentially different biological interactions |
Q & A
Q. What are the standard synthetic routes for preparing 1,3-Bis(2,4-dimethoxyphenyl)propane-1,3-dione?
Methodological Answer: The compound is typically synthesized via a Claisen condensation between appropriately substituted acetophenone derivatives. For example:
Substrate Preparation : Start with 2,4-dimethoxyacetophenone.
Condensation : React with a base (e.g., sodium hydride or potassium tert-butoxide) in anhydrous THF or DMF under inert atmosphere.
Purification : Recrystallize from ethanol or use column chromatography for high-purity yields (>98%) .
Key Considerations : Monitor reaction progress via TLC and optimize stoichiometry to avoid side products like enol tautomers.
Q. How should researchers characterize the purity and structural integrity of this compound?
Methodological Answer:
- Purity : Use Gas Chromatography (GC) or HPLC to verify >98% purity .
- Structural Confirmation :
- 1H/13C NMR : Identify methoxy (-OCH₃) protons (δ 3.7–3.9 ppm) and diketone carbonyls (δ 190–200 ppm in 13C).
- IR Spectroscopy : Confirm diketone C=O stretches (~1700 cm⁻¹) and aryl ether C-O bonds (~1250 cm⁻¹).
- Mass Spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]+ at m/z 330.12) .
Q. What are the critical stability considerations for storing this compound?
Methodological Answer:
- Storage : Keep in airtight, amber vials under nitrogen or argon at 2–8°C to prevent hydrolysis of methoxy groups or diketone degradation.
- Handling : Avoid prolonged exposure to moisture or light. Conduct periodic purity checks via GC to detect degradation products .
Advanced Research Questions
Q. How can computational methods optimize the synthesis and reaction pathways for this compound?
Methodological Answer:
- Reaction Design : Use quantum chemical calculations (e.g., DFT) to model transition states and predict regioselectivity in condensation reactions. For example, assess the energy barriers for enolate formation under varying bases .
- Factorial Design : Apply Taguchi or Box-Behnken designs to optimize parameters (temperature, solvent polarity, catalyst loading). For instance, a 3² factorial experiment can identify interactions between reaction time and base strength .
Q. How to resolve contradictions in spectroscopic data (e.g., unexpected NMR splitting or IR shifts)?
Methodological Answer:
- Cross-Validation :
- Use 2D NMR (COSY, HSQC) to assign overlapping proton environments, especially for aromatic protons in 2,4-dimethoxy substituents.
- Compare experimental IR spectra with DFT-simulated vibrational modes to confirm functional groups.
- Isotopic Labeling : Introduce deuterated solvents (e.g., DMSO-d₆) to eliminate solvent interference in NMR .
Q. What advanced techniques can elucidate the compound’s reactivity in catalytic systems?
Methodological Answer:
- Mechanistic Probes :
- Use kinetic isotope effects (KIE) to study hydrogen abstraction in diketone-mediated reactions.
- Perform in-situ FTIR to monitor intermediates during photochemical studies.
- X-ray Crystallography : Resolve crystal packing and intermolecular interactions (e.g., π-π stacking of aryl rings) to predict solubility and reactivity .
Q. How to address discrepancies in biological activity data across studies?
Methodological Answer:
- Dose-Response Analysis : Use Hill slope models to compare EC₅₀ values across cell lines, ensuring consistent assay conditions (e.g., pH, serum concentration).
- Meta-Analysis : Pool data from multiple studies (e.g., enzyme inhibition assays) and apply ANOVA to identify confounding variables like solvent polarity or incubation time .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
